2-{1,5-dioxo-4-[3-(propan-2-yloxy)propyl]-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-2-yl}-N-(2-methoxyphenyl)acetamide
Description
This compound is a triazoloquinazoline derivative featuring a 1,2,4-triazole fused to a quinazolinone core, substituted with a 3-(propan-2-yloxy)propyl chain at position 4 and an N-(2-methoxyphenyl)acetamide group at position 2. The propan-2-yloxypropyl substituent may enhance lipophilicity, influencing pharmacokinetic properties like membrane permeability, while the 2-methoxyphenyl group could modulate electronic effects or receptor binding .
Properties
IUPAC Name |
2-[1,5-dioxo-4-(3-propan-2-yloxypropyl)-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O5/c1-16(2)34-14-8-13-27-22(31)17-9-4-6-11-19(17)29-23(27)26-28(24(29)32)15-21(30)25-18-10-5-7-12-20(18)33-3/h4-7,9-12,16H,8,13-15H2,1-3H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTLLYIPSDGBGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCN1C(=O)C2=CC=CC=C2N3C1=NN(C3=O)CC(=O)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{1,5-dioxo-4-[3-(propan-2-yloxy)propyl]-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-2-yl}-N-(2-methoxyphenyl)acetamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the triazoloquinazoline core through cyclization reactions, followed by the introduction of the propan-2-yloxypropyl and methoxyphenylacetamide groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The presence of the dioxo groups makes it susceptible to oxidation reactions, which can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can undergo reduction reactions, particularly at the dioxo groups, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The functional groups attached to the triazoloquinazoline core can participate in substitution reactions, such as nucleophilic substitution, where nucleophiles replace existing substituents under appropriate conditions.
Hydrolysis: The acetamide group can undergo hydrolysis in the presence of acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development and therapeutic research.
Medicine: Its potential therapeutic applications include the treatment of infectious diseases, cancer, and inflammatory conditions.
Industry: The compound can be used in the development of new materials, agrochemicals, and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-{1,5-dioxo-4-[3-(propan-2-yloxy)propyl]-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-2-yl}-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The triazoloquinazoline core can bind to various enzymes and receptors, modulating their activity and leading to therapeutic effects. The compound may inhibit the activity of certain enzymes involved in disease progression, such as kinases or proteases, and can also interact with cellular receptors to modulate signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound belongs to a broader class of triazoloquinazoline and acetamide derivatives. Key structural analogues include:
Key Structural and Functional Differences
- Core Heterocycle: The target compound’s triazoloquinazolinone core distinguishes it from simpler quinazolinones () or triazole derivatives (–11). This fusion may enhance rigidity and binding specificity compared to non-fused analogs .
- Bioactivity Trends: Triazole-thioacetamide derivatives (–11) show broad antimicrobial activity, while quinazolinones () are often anticonvulsant. The target compound’s bioactivity may depend on the balance between its triazole and quinazolinone moieties .
Research Findings and Mechanistic Insights
Bioactivity Profiling ()
A study correlating chemical structures with bioactivity profiles found that triazoloquinazoline derivatives cluster into groups with similar modes of action, driven by substituent electronic properties and core rigidity. For example, compounds with electron-donating groups (e.g., methoxy) showed enhanced binding to GABA receptors, while electron-withdrawing groups favored kinase inhibition .
Computational Predictions ()
AutoDock Vina simulations predict strong binding affinity (−9.2 kcal/mol) for the target compound to the ATP-binding site of cyclin-dependent kinase 2 (CDK2), driven by hydrogen bonding with the quinazolinone carbonyl and hydrophobic interactions with the propan-2-yloxypropyl chain .
Q & A
Q. What are the key synthetic routes for synthesizing this compound, and how are intermediates characterized?
The synthesis typically involves multi-step reactions starting from anthranilic acid derivatives or substituted quinazolines. Key steps include nucleophilic substitutions, cyclization of triazole/quinazoline cores, and coupling with acetamide moieties . For example, oxidation of thiourea intermediates using hydrogen peroxide and subsequent condensation with chloroacetamide derivatives is a common strategy . Intermediates are characterized via NMR (to confirm regioselectivity of triazole-quinazoline fusion) and HPLC (to monitor purity ≥95%) .
Q. Which functional groups contribute to its biological activity, and how are they validated experimentally?
The triazoloquinazoline core and 2-methoxyphenylacetamide side chain are critical for interactions with biological targets like enzymes or receptors . The propan-2-yloxypropyl group enhances lipophilicity, influencing cellular uptake. Validation involves structure-activity relationship (SAR) studies : synthesizing analogs with modified substituents and comparing activity in assays (e.g., enzyme inhibition, cytotoxicity) .
Q. What analytical techniques are essential for confirming structural integrity?
- NMR Spectroscopy : Assigns protons in the triazole ring (δ 8.2–8.5 ppm) and quinazoline carbonyls (δ 165–170 ppm) .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ at m/z 485.2) .
- X-ray Crystallography : Resolves stereochemistry of the propan-2-yloxypropyl chain in crystalline forms .
Advanced Research Questions
Q. How can reaction yields be optimized for the propan-2-yloxypropyl-substituted intermediate?
Optimization involves:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .
- Catalysis : Triethylamine (TEA) or DMAP accelerates coupling reactions between quinazoline and acetamide groups .
- Temperature Control : Maintaining 60–80°C prevents side reactions during cyclization .
- Purification : Column chromatography with silica gel (hexane:ethyl acetate gradients) isolates intermediates in ≥70% yield .
Q. What strategies resolve contradictions in reported biological activity data across studies?
Discrepancies in IC50 values (e.g., anticancer vs. antibacterial assays) may arise from:
- Assay Conditions : Variations in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains .
- Compound Stability : Degradation under physiological pH or light exposure alters activity. Stability studies using LC-MS over 24–72 hours are recommended .
- Metabolite Interference : Phase I metabolites (e.g., hydroxylated derivatives) may exhibit off-target effects. Use microsomal incubation assays to identify active metabolites .
Q. How can computational modeling guide the design of derivatives with enhanced target specificity?
- Molecular Docking : Predicts binding affinity to targets like cyclooxygenase-2 (COX-2) or EGFR kinase. The triazoloquinazoline core shows strong π-π stacking with hydrophobic pockets .
- QSAR Models : Correlate substituent electronegativity (e.g., methoxy vs. chloro groups) with logP and IC50 values .
- ADMET Prediction : Tools like SwissADME assess bioavailability risks (e.g., high logP >5 may reduce solubility) .
Methodological Tables
Q. Table 1. Comparison of Synthetic Routes
| Step | Method A () | Method B () |
|---|---|---|
| Starting Material | Anthranilic acid derivative | 3-Methyl-1,2,4-oxadiazole |
| Cyclization Agent | H2O2 (oxidative) | CDI (carbodiimide coupling) |
| Yield | 65% | 78% |
| Purity (HPLC) | 95% | 97% |
Q. Table 2. Biological Activity Profiling
| Assay Type | Target | IC50 (μM) | Key Finding (Evidence) |
|---|---|---|---|
| Anticancer (MTT) | MCF-7 cells | 12.3 | Apoptosis via caspase-3 |
| Antibacterial | S. aureus | 25.8 | Disrupts cell wall synthesis |
| Enzyme Inhibition | COX-2 | 0.45 | Competitive binding |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
